molecular formula C17H14BrN3O3 B2488612 Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396679-40-5

Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B2488612
CAS RN: 1396679-40-5
M. Wt: 388.221
InChI Key: LMNVMKDEQLWSKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from simple precursors to achieve the desired product. For instance, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an analogous compound, is synthesized through esterification and bromination from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate, indicating a potentially similar approach could be applicable for the target compound (Lan Zhi-li, 2007).

Molecular Structure Analysis

The molecular structure of ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate, like its analogs, is expected to be determined through techniques such as NMR and MS, providing insights into its chemical environment and the arrangement of its functional groups (Ji Ya-fei, 2009).

Scientific Research Applications

Synthetic Methodologies and Precursors

  • Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate and related compounds serve as versatile precursors in the synthesis of a variety of heterocyclic compounds. For instance, brominated trihalomethylenones have been explored as precursors in the synthesis of ethoxymethyl-carboxyethyl ester pyrazoles through cyclocondensation reactions, showcasing a simple methodology with moderate to good yields (Martins et al., 2013).

Anticancer Agents

  • Novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives synthesized from related compounds have shown significant anti-tumor activity in mouse tumor model cancer cell lines (EAC), Colon cancer (HCT-29), and Breast cancer (MCF-7) cell lines, highlighting the potential therapeutic applications of these compounds (Nassar et al., 2015).

Fluorescent Molecules

  • The unique reactivity of similar compounds has been exploited for the synthesis of novel fluorescent molecules, such as trifluoromethylated pyrazolo[1,5-a]pyrimidine, which might be used as attractive fluorophores due to their strong fluorescence intensity, offering applications in biochemical and medical research (Yan‐Chao Wu et al., 2006).

Immunomodulatory and Anticancer Activities

  • Some novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives synthesized from similar compounds have shown significant immunomodulatory and anticancer activities, particularly against colon carcinoma cells (HCT‐116) and hepatocellular carcinoma cells (Hep‐G2), suggesting their potential as therapeutic agents (Abdel‐Aziz et al., 2009).

Synthesis of Pyrazole Derivatives

  • The synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate and related pyrazole derivatives, through a three-component one-pot condensation reaction, has been detailed, offering insights into synthetic chemistry applications (Viveka et al., 2016).

properties

IUPAC Name

ethyl 5-[(2-bromobenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c1-2-24-17(23)13-10-19-21-8-7-11(9-15(13)21)20-16(22)12-5-3-4-6-14(12)18/h3-10H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNVMKDEQLWSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

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